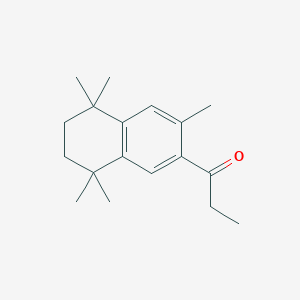
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C18H26O . It is known for its unique structure, which includes a naphthalene ring substituted with multiple methyl groups. This compound is widely used in various industries, including the fragrance industry, due to its distinctive scent properties .
Preparation Methods
The synthesis of 1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,4,4,7-hexamethyltetralin with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction rates.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigations into its pharmacological properties have shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one: This compound has a similar structure but differs in the position and number of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another structurally related compound used in the fragrance industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
94003-21-1 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-16(19)13-11-15-14(10-12(13)2)17(3,4)8-9-18(15,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
MODAQLBDWNSQMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















